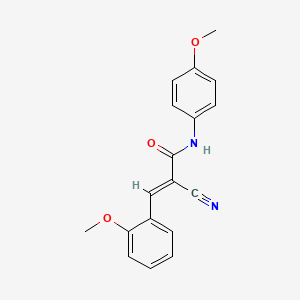

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Optical Properties and Stacking Mode Effects

One area of research involving derivatives of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide focuses on their optical properties and how these properties are affected by different stacking modes. For example, three derivatives were synthesized and displayed varying optical behaviors due to distinct face-to-face stacking modes. One derivative exhibited green luminescence, which remained unchanged after grinding, while the other two showed significant red-shifts in their emission peaks upon grinding. This difference in optical behavior was attributed to the transformation from crystalline to amorphous phases, suggesting that these compounds' luminescent properties can be manipulated through mechanical treatment and structural design (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Another significant application is the use of similar acrylamide derivatives as corrosion inhibitors for metals in acidic solutions. Research into synthetic acrylamide derivatives showed their effectiveness in inhibiting corrosion on copper in nitric acid solutions. Through chemical and electrochemical methods, these compounds were found to act as mixed-type inhibitors, reducing the double-layer capacitance and displaying high inhibition efficiencies. The behavior during adsorption on copper suggested a chemical adsorption mechanism, which was further supported by theoretical computations and experimental findings (Ahmed Abu-Rayyan et al., 2022).

Cytotoxicity of Derivatives

In the realm of medicinal chemistry, derivatives of this compound were explored for their cytotoxic activity against cancer cells. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting similar acrylamide derivatives with hydrazine hydrate demonstrated in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests the potential for developing novel anticancer agents from these compounds (Ashraf S. Hassan et al., 2014).

作用機序

Target of Action

Related compounds such as 2-methoxyphenyl isocyanate have been used as chemoselective reagents for the protection and deprotection of amino groups

Mode of Action

It’s worth noting that the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . This could suggest a similar mode of action for “(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide”, but this is purely speculative and requires further investigation.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can all impact how a compound behaves. For example, the stability of the urea linkage in related compounds under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Similar environmental factors could potentially influence the action of “this compound”.

特性

IUPAC Name |

(E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-9-7-15(8-10-16)20-18(21)14(12-19)11-13-5-3-4-6-17(13)23-2/h3-11H,1-2H3,(H,20,21)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDIDHJUYUAPRR-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-CYANO-3-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE](/img/structure/B2875338.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2875339.png)

![2-[Methyl(quinazolin-4-yl)amino]acetic acid](/img/structure/B2875341.png)

![(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2875343.png)

![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)

![3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE](/img/structure/B2875350.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)